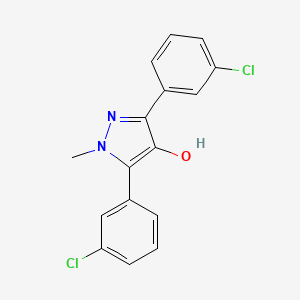
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-bromophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-fluorophenyl)-1-methyl-1H-pyrazol-4-ol
Uniqueness
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is unique due to the presence of two 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s interaction with various molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
60615-38-5 |
|---|---|
分子式 |
C16H12Cl2N2O |
分子量 |
319.2 g/mol |
IUPAC名 |
3,5-bis(3-chlorophenyl)-1-methylpyrazol-4-ol |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-15(11-5-3-7-13(18)9-11)16(21)14(19-20)10-4-2-6-12(17)8-10/h2-9,21H,1H3 |
InChIキー |
VTWDVMPFLVIRGG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















